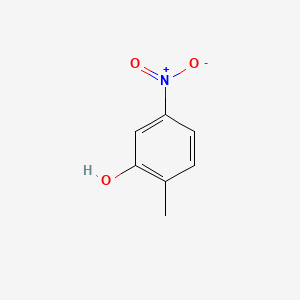

2-Methyl-5-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50664. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFDLIXUUJMPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063874 | |

| Record name | Phenol, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-54-6 | |

| Record name | 2-Methyl-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-2-cresol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XA3M9BL6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitrophenol (CAS: 5428-54-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenol (CAS: 5428-54-6), a key chemical intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of analytical methodologies. While specific signaling pathways involving this compound are not extensively documented in current literature, this guide presents a generalized metabolic pathway for nitrophenols to provide a contextual understanding of its potential biological fate.

Chemical and Physical Properties

This compound, also known as 5-Nitro-o-cresol, is a yellow to brown crystalline solid.[1] The presence of a methyl group at the second position and a nitro group at the fifth position on the phenolic ring influences its chemical reactivity, making it a versatile precursor in organic synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5428-54-6 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Nitro-o-cresol, 2-Hydroxy-4-nitrotoluene, Phenol (B47542), 2-methyl-5-nitro- | [3][4] |

| Appearance | Yellow to brown crystalline powder/crystals | [1] |

| Melting Point | 111-115 °C | [5] |

| Boiling Point | 180 °C at 15 mmHg | |

| Solubility | 0.01 M | [1] |

| InChI Key | UMFDLIXUUJMPSI-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are described below.

Synthesis from o-Toluidine (B26562)

A modern and direct method involves the use of o-toluidine as a starting material, which avoids the isolation of the 2-methyl-5-nitroaniline (B49896) intermediate.[6][7]

Experimental Protocol:

-

Salification: In a reaction vessel equipped with temperature control and stirring, add 800.0 kg of 98% concentrated sulfuric acid. Cool the acid and, with stirring, add 176.0 kg of o-toluidine.

-

Nitration: After completion of the salification, cool the reaction mixture to 0°C. Slowly add a mixture of 104.0 kg of concentrated nitric acid and 192.0 kg of concentrated sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Diazotization: In a separate vessel, add water and slowly introduce the nitrification material from the previous step, keeping the temperature below 60°C. Cool the mixture to below 30°C and perform centrifugal filtration. The resulting filter cake is dissolved in a sulfuric acid solution. A solution containing 112.0 kg of sodium nitrite (B80452) is then added dropwise with stirring to form the diazonium salt. The completion of the reaction is monitored using starch-potassium iodide paper. Any excess sodium nitrite is neutralized with urea.

-

Hydrolysis (Denitrogenation): Heat the reaction mixture to 85°C and maintain this temperature for 2 hours.

-

Isolation and Purification: Cool the mixture to 35°C and isolate the crude product by centrifuge separation. The product is then purified by recrystallization and dried to yield this compound.

Synthesis from 2-Methyl-5-nitroaniline

This traditional method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.

Experimental Protocol: [8]

-

Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

-

Salt Formation: Cool the solution to 0°C to allow the salt to separate out.

-

Diazotization: With continuous stirring, add 18 g of solid sodium nitrite in small portions. The completion of diazotization is indicated by a positive starch/potassium iodide test.

-

Hydrolysis: Add the diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid. Continue refluxing until gas evolution ceases.

-

Isolation: A solid will precipitate out. Upon cooling to ambient temperature, collect the solid by filtration and dry to obtain crude this compound.

Mandatory Visualizations

Experimental Workflows

Caption: Synthesis of this compound from o-Toluidine.

Caption: Synthesis from 2-Methyl-5-nitroaniline.

Biological Pathways

Specific signaling pathways for this compound are not well-documented. However, a generalized metabolic pathway for nitrophenols, based on studies of related compounds like 2-nitrophenol (B165410) and 4-nitrophenol, can be illustrative. This pathway involves Phase I and Phase II metabolism.[9]

Caption: Generalized Metabolic Pathway for Nitrophenols.

Analytical Methods

The quantification and identification of this compound are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

Table 2: Overview of Analytical Methods

| Method | Details |

| HPLC | A reverse-phase (RP) HPLC method can be employed for analysis.[10] A Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid is suggested. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[10] |

| GC | Gas chromatography can also be used for the analysis of phenols. For underivatized phenols, a Flame Ionization Detector (FID) is common. Derivatization with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) allows for analysis by GC with an Electron Capture Detector (ECD), which can offer higher sensitivity for certain compounds.[11] A non-polar column such as a DB-5 is a suitable starting point. |

4.1. Representative HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of an appropriate buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0) and an organic modifier like acetonitrile.

-

Detection: UV-Vis or Photodiode Array (PDA) detector.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules.[1]

-

Pharmaceuticals: It is a key reactant in the preparation of pyranocarbazole alkaloids, which are of interest in pharmaceutical research for their potential biological activities.[12]

-

Dyes and Pigments: It is an important intermediate in the synthesis of azo dyes and other colorants used in various industries, including cosmetics for hair dyes.

-

Agrochemicals: It serves as a precursor in the manufacturing of certain agrochemicals.[1]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H311: Toxic in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has summarized the key information available for this compound (CAS: 5428-54-6). The provided data on its properties, detailed synthesis protocols, and analytical methodologies offer a solid foundation for researchers and professionals in drug development and other chemical industries. While specific biological signaling pathways remain an area for further investigation, the generalized metabolic pathway provides a useful framework. The versatility of this compound as a chemical intermediate underscores its importance in various synthetic applications. As with all chemicals, adherence to strict safety protocols is essential when handling this compound.

References

- 1. Buy this compound | 5428-54-6 [smolecule.com]

- 2. This compound | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5428-54-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 5. nbinno.com [nbinno.com]

- 6. CN105837452A - Production method of this compound - Google Patents [patents.google.com]

- 7. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 5428-54-6 [chemicalbook.com]

physical and chemical properties of 2-Methyl-5-nitrophenol.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-nitrophenol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and presents visual workflows for synthesis and analysis.

Chemical Identity and Structure

This compound, also known as 5-Nitro-o-cresol, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 5.[2][3] This substitution pattern significantly influences its chemical reactivity and physical properties.[1][4] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups makes it a versatile intermediate in organic synthesis.[1][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][5][6] |

| Synonyms | 5-Nitro-o-cresol, 2-Hydroxy-4-nitrotoluene, 5-Nitro-2-cresol | [2][6][7][8] |

| CAS Number | 5428-54-6 | [2][5][6][7] |

| Molecular Formula | C₇H₇NO₃ | [2][5][6][7] |

| Molecular Weight | 153.14 g/mol | [2][5][6][9] |

| InChI Key | UMFDLIXUUJMPSI-UHFFFAOYSA-N | [2][5][7] |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O | [2] |

Physical Properties

This compound is a yellow to brown crystalline solid at room temperature.[1][2][9] Its thermal properties and solubility are characteristic of nitrophenolic compounds.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow to brown crystalline powder or crystals | [1][2][9] |

| Melting Point | 111-115 °C | [1][2][4][9][10] |

| 114-116 °C | [2] | |

| 115.0-118.0 °C | [2] | |

| Boiling Point | 180 °C at 15 mmHg | [2][9][10] |

| 293.3±28.0 °C at 760 mmHg (calculated) | [2] | |

| Density | 1.320 ± 0.06 g/cm³ (predicted) | [2][9] |

| Solubility | Insoluble in water | [2] |

| Soluble in ethanol (B145695), ethyl acetate, chloroform | [2] | |

| Slightly soluble in methanol | [2][10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups. The phenolic hydroxyl group imparts weak acidity, while the nitro group can be reduced to an amine, and the aromatic ring can undergo further substitution.

Table 3: Chemical Properties of this compound

| Property | Value | Reference |

| pKa | 8.68 ± 0.19 (predicted) | [2][9] |

| LogP (Octanol-Water) | 2.35 | [2] |

| Kovats Retention Index | 1592, 1619 (non-polar column) | [6][11] |

Reactivity Profile:

-

Acidity : As a weak acid, it reacts with strong bases.[2]

-

Reduction : The nitro group can be reduced to form the corresponding amine, 2-Methyl-5-aminophenol, a key step in the synthesis of various pharmaceuticals and dyes.[2][4]

-

Nitration : Further nitration is possible, though the existing groups direct the position of new substituents.[12]

-

Etherification/Esterification : The phenolic hydroxyl group allows for reactions like etherification and esterification.[4]

It is a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[4][13] For instance, it is used as a reactant in the preparation of pyranocarbazole alkaloids.[14]

Experimental Protocols

A. Synthesis of this compound via Diazotization-Hydrolysis

One common laboratory synthesis involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by hydrolysis.[15][16]

Methodology:

-

Dissolution : Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.[15][16]

-

Salt Formation : Cool the solution to 0°C to allow the corresponding salt to separate out.[15][16]

-

Diazotization : While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite (B80452) in small portions. The reaction is complete when a positive test is observed with starch-potassium iodide paper.[15][16]

-

Hydrolysis : Add the resulting diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.[15][16]

-

Reaction Completion : Continue refluxing until the evolution of nitrogen gas ceases.[15][16]

-

Isolation : Cool the mixture to ambient temperature. A solid precipitate of crude this compound will form.[15][16]

-

Purification : Collect the crude product by filtration, dry it, and recrystallize from a suitable solvent like aqueous ethanol to obtain the purified product.[15][16]

B. General Protocol for Melting Point Determination The melting point is a key indicator of purity and is typically determined using a capillary melting point apparatus.

-

Sample Preparation : A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

Measurement : The capillary tube is placed in a melting point apparatus and heated at a slow, controlled rate.

-

Observation : The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.[2]

Spectral Data

Spectroscopic data are essential for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry : The mass spectrum shows a molecular ion peak at a mass-to-charge ratio (m/z) of 153, which corresponds to its molecular weight.[2] The exact mass is reported as 153.042593 g/mol .[2] Characteristic fragmentation patterns include the loss of the nitro group.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching vibrations.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for structural confirmation.[6][17][18][19]

Visualizations

The following diagrams illustrate the synthesis workflow and a general procedure for the characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for material characterization.

Safety and Handling

This compound is considered hazardous. It may be harmful if swallowed, inhaled, or in contact with the skin, and can cause skin and serious eye irritation.[6][13][20] It may also cause respiratory irritation.[6][13] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13][20] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20] Store in a cool, dry place in a tightly sealed container.[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 5428-54-6 [smolecule.com]

- 3. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS 5428-54-6 [matrix-fine-chemicals.com]

- 6. This compound | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound (CAS 5428-54-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chembk.com [chembk.com]

- 10. This compound CAS#: 5428-54-6 [m.chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. organic chemistry - What will be the major product in the nitration reaction of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. guidechem.com [guidechem.com]

- 14. This compound | 5428-54-6 [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. Synthesis routes of this compound [benchchem.com]

- 17. This compound(5428-54-6) 1H NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. fishersci.com [fishersci.com]

2-Methyl-5-nitrophenol molecular structure and formula.

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenol (CAS No. 5428-54-6), a significant chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and Chemical Formula

This compound, also known by synonyms such as 5-Nitro-o-cresol and 2-Hydroxy-4-nitrotoluene, is an aromatic organic compound.[1][2][3] Its structure consists of a phenol (B47542) ring substituted with a methyl group (-CH₃) at the second position and a nitro group (-NO₂) at the fifth position.[3][4] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

The molecular formula for this compound is C₇H₇NO₃ .[1][3][4][5]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

This compound typically appears as a yellow to brown crystalline solid or powder.[1][4] A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 5428-54-6 | [1][3][4][5] |

| Molecular Formula | C₇H₇NO₃ | [1][3][4][5] |

| Molecular Weight | 153.14 g/mol | [1][3][4][6] |

| IUPAC Name | This compound | [4][6] |

| InChI Key | UMFDLIXUUJMPSI-UHFFFAOYSA-N | [4][6][7] |

| Canonical SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O | [4][6] |

| Physical Properties | ||

| Appearance | Yellow to brown crystalline powder/solid | [1][4] |

| Melting Point | 111-115 °C | [1][4][8][9] |

| Boiling Point | 180 °C @ 15 mmHg | [1][4][9] |

| ~293.3 °C @ 760 mmHg (calculated) | [4] | |

| Density | ~1.32 g/cm³ (predicted) | [1][4][8] |

| Solubility & pKa | ||

| Water Solubility | Insoluble / Limited | [4] |

| Organic Solvents | Soluble in ethanol, ethyl acetate; Slightly soluble in chloroform, methanol | [1][4][9] |

| pKa | 8.68 ± 0.19 (predicted) | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Characteristics | Reference(s) |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 153. Fragmentation includes loss of the nitro group (-46 amu) and hydroxyl radical (-17 amu). | [4][7] |

| Infrared (IR) Spectroscopy | Data available from NIST and other databases, showing characteristic peaks for O-H, C-H (aromatic and methyl), and N-O (nitro group) stretching vibrations. | [6][7] |

| ¹H NMR | Spectra available, typically run in DMSO-d₆. Shows distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. | [10][11] |

| Raman Spectroscopy | Complements IR data, showing characteristic bands for aromatic ring breathing modes and nitro group vibrations. | [4] |

Experimental Protocols: Synthesis

This compound is an important intermediate, and its synthesis is well-documented. A common laboratory and industrial method involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by hydrolysis.[12][13] A newer process aims to produce it directly from o-toluidine (B26562) to improve efficiency and reduce waste.[14][15]

Protocol: Synthesis from 2-Methyl-5-nitroaniline

This protocol is based on the diazotization-hydrolysis of 2-methyl-5-nitroaniline.[12][13]

Materials:

-

2-methyl-5-nitroaniline

-

10% Sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Starch-iodide paper

-

Urea (optional, for destroying excess nitrous acid)

Procedure:

-

Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

-

Salt Formation: Cool the solution to 0 °C to allow the amine salt to precipitate.

-

Diazotization: While maintaining the temperature at 0 °C and with continuous stirring, add 18 g of solid sodium nitrite in small portions. The reaction is complete when a positive test is observed on starch-iodide paper (indicating the presence of excess nitrous acid).

-

Hydrolysis: Prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid. Add the diazonium salt solution from the previous step to this refluxing acidic solution at once.

-

Reaction Completion: Continue refluxing until the evolution of nitrogen gas (gassing) ceases.

-

Isolation: A solid product (crude this compound) will precipitate. Cool the mixture to room temperature.

-

Purification: Collect the crude solid by filtration and dry it. Further purification can be achieved by recrystallization.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile chemical intermediate with broad applications.[1][16]

-

Dye and Pigment Synthesis: It is a crucial precursor in the manufacturing of various colorants, particularly as an intermediate for hair dye components like 2-Methyl-5-aminophenol.[1][16][17]

-

Pharmaceutical Intermediates: The compound is used as a reactant in the synthesis of complex pharmaceutical molecules, including pyranocarbazole alkaloids.[1][2][9]

-

Agrochemicals: Its structural motifs are incorporated into various agrochemical products.[3]

-

Corrosion Inhibition: It has found utility as a corrosion inhibitor, notably in the oil and gas industry.[1]

The reactivity of its functional groups—the hydroxyl, methyl, and nitro groups—allows for various chemical transformations, making it a valuable building block in organic synthesis for creating novel compounds with potential therapeutic activities.[2][16]

Safety and Handling

This compound is classified as a hazardous substance. It is considered toxic if it comes into contact with skin and harmful if swallowed or inhaled.[4][6] It is also known to cause serious eye and skin irritation and may lead to respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

References

- 1. nbinno.com [nbinno.com]

- 2. 5428-54-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 4. Buy this compound | 5428-54-6 [smolecule.com]

- 5. This compound | CAS 5428-54-6 [matrix-fine-chemicals.com]

- 6. This compound | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 5428-54-6 [chemicalbook.com]

- 10. This compound(5428-54-6) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 15. CN105837452A - Production method of this compound - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

Synthesis of 2-Methyl-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Methyl-5-nitrophenol (CAS 5428-54-6), also known as 5-Nitro-o-cresol. This compound is a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a comparative overview of common synthetic routes, detailed experimental protocols, and quantitative data to aid in laboratory and industrial-scale production.

Core Synthesis Pathways

The production of this compound is primarily achieved through two main strategies: the diazotization of a substituted aniline (B41778) and the direct nitration of a cresol (B1669610) isomer. Each approach offers distinct advantages and challenges in terms of yield, purity, and scalability.

Diazotization of 2-Methyl-5-nitroaniline (B49896)

This is a widely cited and reliable method for the synthesis of this compound.[3][4] The process involves the conversion of the amino group of 2-methyl-5-nitroaniline into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol (B47542).

Reaction Scheme:

Caption: Diazotization of 2-Methyl-5-nitroaniline to this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is described as follows:

-

Diazotization: 40 g of 2-methyl-5-nitroaniline is dissolved in 600 ml of refluxing 10% sulfuric acid. The solution is then cooled to 0°C, causing the salt to precipitate. While maintaining continuous stirring, 18 g of solid sodium nitrite (B80452) is added in small portions. The completion of the diazotization is confirmed by a positive starch-potassium iodide test.[3][4]

-

Hydrolysis: The resulting diazonium solution is added at once to a vigorously refluxing solution composed of 800 ml of water and 400 ml of concentrated sulfuric acid. Reflux is continued until the cessation of gas evolution.[3][4]

-

Isolation: A solid precipitate of crude this compound forms upon cooling to ambient temperature. This crude product is then collected and dried.[3]

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | 40 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 18 g |

| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | 600 ml |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 400 ml |

| Water | H₂O | 18.02 | 800 ml |

| Crude this compound | C₇H₇NO₃ | 153.14 | 36.8 g (crude) |

Nitration of o-Cresol (B1677501)

The direct nitration of o-cresol (2-methylphenol) is another common industrial method for synthesizing nitrocresols. However, this electrophilic aromatic substitution reaction can lead to a mixture of isomers, making regioselectivity a significant challenge.[5] The reaction conditions must be carefully controlled to favor the formation of this compound.

Reaction Scheme:

Caption: Nitration of o-Cresol leading to a mixture of isomers.

Experimental Considerations:

The nitration of cresols is highly sensitive to reaction parameters such as temperature, acid concentration, and reaction time. The use of a mixture of nitric and sulfuric acids is typical for generating the nitronium ion (NO₂⁺), the active electrophile.[6] The ratio of ortho to para nitration products is influenced by the concentration of sulfuric acid.[7] For instance, the nitration of p-cresol (B1678582) in 68–72% sulfuric acid involves significant ipso-substitution.[7] While a specific protocol for the selective synthesis of this compound via this route is not detailed in the provided search results, the general approach involves the careful addition of the nitrating agent at low temperatures to control the exothermic reaction and improve selectivity.

Synthesis from o-Toluidine (B26562)

A patented process describes the synthesis of this compound starting from o-toluidine in a multi-step, one-pot procedure.[8][9] This method avoids the isolation of the intermediate 2-methyl-5-nitroaniline, potentially improving efficiency and reducing waste.

Workflow Diagram:

Caption: Multi-step synthesis of this compound from o-Toluidine.

Experimental Protocol:

-

Salt Formation: In a reaction vessel, o-toluidine is added dropwise to 98% concentrated sulfuric acid with cooling and stirring.[8]

-

Nitration: The reaction mixture is cooled to between -2°C and 2°C, and a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.[8]

-

Diazotization: The resulting nitrification material is dissolved in a sulfuric acid solution at room temperature. A prepared solution of sodium nitrite is then added dropwise with stirring to form the diazonium salt.[8]

-

Denitrogenation (Hydrolysis): The mixture is heated to 82-86°C and maintained at this temperature for two hours to complete the reaction. After cooling, the product, 2-methyl-5-nitro phenol, is isolated by centrifugation.[8]

Quantitative Data from Patent Example:

| Reactant/Product | Quantity |

| o-Toluidine | 176.0 kg |

| 98% Concentrated Sulfuric Acid | 800.0 kg |

| Concentrated Nitric Acid/Sulfuric Acid Mixture | 192.0 kg (containing 104.0 kg HNO₃) |

| Sodium Nitrite | 112.0 kg |

| 2-Methyl-5-nitro phenol (product) | 186.4 kg |

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The diazotization of 2-methyl-5-nitroaniline offers a straightforward and well-documented laboratory-scale synthesis. For industrial production, the one-pot synthesis from o-toluidine presents an efficient alternative by reducing the number of isolation steps. The direct nitration of o-cresol, while seemingly direct, requires careful optimization to manage regioselectivity and minimize byproduct formation. The choice of a particular synthetic route will depend on factors such as the desired scale of production, purity requirements, and available starting materials.

References

- 1. nbinno.com [nbinno.com]

- 2. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 9. CN105837452A - Production method of this compound - Google Patents [patents.google.com]

2-Methyl-5-nitrophenol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Methyl-5-nitrophenol (CAS No. 5428-54-6). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing potential risks. Adherence to these guidelines is crucial for maintaining a safe research and development environment.

Chemical and Physical Properties

This compound, also known as 5-Nitro-o-cresol, is a yellow to brown crystalline solid.[1][2][3] Its chemical structure consists of a phenol (B47542) ring substituted with a methyl group at the second position and a nitro group at the fifth position.[2] This compound is slightly soluble in water, chloroform, and methanol.[1][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C7H7NO3 | [2][5][6] |

| Molecular Weight | 153.14 g/mol | [2][5][7] |

| Melting Point | 111-115 °C | [2][3][4][8] |

| Boiling Point | 180 °C @ 15 mmHg | [2][4][8] |

| Density | ~1.32 g/cm³ | [3][4] |

| Appearance | Yellow to brown crystalline solid/powder | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling.[9][10] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[5][9]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Danger[5]

Hazard Statements:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][11]

-

Wash hands and any exposed skin thoroughly after handling.[11]

-

Do not eat, drink, or smoke when using this product.[11]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Protect from moisture and direct sunlight.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Specification | Standard/Reference |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN 166, 29 CFR 1910.133[10][11] |

| Skin Protection | Chemical-resistant gloves (consult manufacturer data for specific material) and impervious protective clothing. | General laboratory practice[10][11] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. | 29 CFR 1910.134, EN 149[10][11] |

Emergency Procedures

First-Aid Measures:

-

General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention may be required.[11]

-

If Inhaled: Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, oxygen may be administered by trained personnel. Seek immediate medical attention.[11][12]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][12]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]

-

If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14][15]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and carbon oxides.[11][14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Do not breathe dust. Wear appropriate personal protective equipment.[11]

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Containment and Cleaning Up: Sweep up the spilled material and shovel it into a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.[11][13]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Logical Relationships: Spill Response Protocol

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination. The following diagram details the logical flow of actions to be taken.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 5428-54-6 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 5428-54-6 [chemicalbook.com]

- 5. This compound | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 5428-54-6 [matrix-fine-chemicals.com]

- 7. echemi.com [echemi.com]

- 8. 5428-54-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. westliberty.edu [westliberty.edu]

- 15. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-nitrophenol (CAS No. 5428-54-6), a key intermediate in various chemical syntheses. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It includes a summary of known qualitative solubility, detailed experimental protocols for accurate solubility measurement using the isothermal equilibrium method coupled with UV-Vis spectrophotometry, and a visual workflow to guide researchers. This guide is intended to be an essential resource for professionals requiring precise solubility data for process development, formulation, and quality control.

Introduction

This compound, also known as 5-nitro-o-cresol, is a yellow crystalline solid with the molecular formula C₇H₇NO₃.[1] Its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, particularly in the preparation of pyranocarbazole alkaloids.[2] Understanding and quantifying its solubility is essential for optimizing reaction conditions, designing purification strategies such as recrystallization, and developing stable formulations. This guide provides both the available solubility information and the necessary experimental details to empower researchers to generate high-quality, quantitative solubility data.

Solubility Profile of this compound

Qualitative Solubility

Qualitative data indicates that this compound exhibits good solubility in several common organic solvents. It is reported to be soluble in ethanol (B145695) and ethyl acetate, and slightly soluble in chloroform (B151607) and methanol.[1][2] Conversely, it has limited solubility in aqueous media.[1] One source indicates a solubility of 0.01 M, although the solvent and temperature are not specified.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in a range of organic solvents and temperatures. For professionals requiring precise solubility values for applications such as process modeling, formulation development, and crystallizer design, experimental determination is strongly recommended. The following sections provide detailed protocols for this purpose.

For illustrative purposes, the table below presents hypothetical quantitative solubility data for this compound in various organic solvents at different temperatures. This table structure is recommended for organizing experimentally determined data.

Table 1: Illustrative Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Chloroform | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (shake-flask) method. This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Isothermal Equilibrium (Shake-Flask) Method

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach a state where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear supernatant is then measured, which represents the equilibrium solubility.

Apparatus and Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time for each solvent system.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Gravimetric Method (Alternative)

For a simpler, albeit potentially less precise, determination, the gravimetric method can be employed.

Procedure:

-

Follow steps 1-3 of the Isothermal Equilibrium Method.

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume of the clear, filtered saturated solution to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or a rotary evaporator.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue.

-

The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the isothermal equilibrium method with UV-Vis analysis.

Conclusion

While there is a clear need for more comprehensive quantitative solubility data for this compound in various organic solvents, this guide provides the necessary framework for researchers to generate this critical information. The detailed isothermal equilibrium method, coupled with either spectrophotometric or gravimetric analysis, offers a reliable and accurate approach to determining the solubility of this important chemical intermediate. The systematic generation and dissemination of such data will be of significant value to the chemical and pharmaceutical research communities.

References

Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitrophenol (CAS No: 5428-54-6), a key intermediate in various chemical syntheses. This document details the mass spectrometry, infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of the compound, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Ionization Mode | Electron Ionization (EI) | |

| Molecular Ion (M+) | m/z 153 | |

| Major Fragment Ions (m/z) | 136, 108, 80, 77 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| 1585, 1470 | C=C stretch | Aromatic Ring |

| ~1520 | N-O asymmetric stretch | Nitro |

| ~1340 | N-O symmetric stretch | Nitro |

| ~1280 | C-O stretch | Phenolic |

Table 3: ¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 (broad s) | Singlet | 1H | -OH |

| ~7.8 (d) | Doublet | 1H | H-6 |

| ~7.7 (dd) | Doublet of Doublets | 1H | H-4 |

| ~7.2 (d) | Doublet | 1H | H-3 |

| ~2.2 (s) | Singlet | 3H | -CH₃ |

Table 4: ¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~156 | C-1 (C-OH) |

| ~148 | C-5 (C-NO₂) |

| ~138 | C-2 (C-CH₃) |

| ~127 | C-6 |

| ~120 | C-4 |

| ~118 | C-3 |

| ~16 | -CH₃ |

Table 5: UV-Vis Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~275, ~330 | Not Reported |

| Alkaline Solution | ~390 | Not Reported |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are designed to be adaptable for standard laboratory instrumentation.

Mass Spectrometry

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium. MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal. Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation:

-

¹H NMR: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹³C NMR: Approximately 20-50 mg of this compound is dissolved in ~0.6 mL of DMSO-d₆.

-

The solution is transferred to a 5 mm NMR tube. Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Instrumentation: Dual-beam UV-Vis spectrophotometer. Sample Preparation:

-

A stock solution of this compound is prepared in ethanol.

-

Serial dilutions are made to prepare a series of standard solutions of known concentrations.

-

For analysis in alkaline conditions, a few drops of a strong base (e.g., NaOH solution) are added to the sample solution. Data Acquisition:

-

The spectrophotometer is blanked using the solvent (ethanol or alkaline solution).

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration can be constructed for quantitative analysis.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of an organic compound like this compound.

References

synonyms for 2-Methyl-5-nitrophenol like 5-Nitro-o-cresol.

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenol, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's nomenclature, chemical and physical properties, synthesis protocols, and various applications, presenting data in a clear and accessible format.

Nomenclature and Identification

This compound is an aromatic organic compound systematically named under IUPAC as this compound.[1] It is a derivative of cresol, specifically o-cresol (B1677501), with a nitro group substituted on the benzene (B151609) ring.[1][2] The compound is identifiable by its CAS Registry Number 5428-54-6.[1]

A variety of synonyms are used in literature and commercial listings, which are crucial for comprehensive database searches and procurement.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 5428-54-6 | [1][3] |

| Molecular Formula | C₇H₇NO₃ | [1][3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| InChI Key | UMFDLIXUUJMPSI-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O | [1][4] |

| EC Number | 226-580-7 | [3][5] |

Physicochemical Properties

This compound typically appears as a yellow to brown crystalline solid or powder.[1][6] Its properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 111-115 °C | [1][2][6][7] |

| Boiling Point | 180 °C at 15 mmHg | [1][6][7] |

| Density | 1.320 ± 0.06 g/cm³ | [1][6] |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform; Slightly soluble in methanol. | [1][2][6] |

| pKa | 8.68 ± 0.19 | [1] |

| LogP (Octanol-Water) | 2.35 | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through several pathways. The most common methods involve the direct nitration of o-cresol or the diazotization and subsequent hydrolysis of 2-methyl-5-nitroaniline (B49896).[2]

This protocol describes the synthesis of this compound from 2-methyl-5-nitroaniline.[8][9]

Materials:

-

2-methyl-5-nitroaniline (40 g)

-

10% Sulphuric acid (600 ml)

-

Sodium nitrite (B80452) (18 g)

-

Water (800 ml)

-

Concentrated sulphuric acid (400 ml)

-

Starch/KI paper

Procedure:

-

Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulphuric acid.

-

Cool the solution to 0°C to allow the salt to separate out.

-

While maintaining continuous stirring, add 18 g of solid sodium nitrite in small portions.

-

Monitor the completion of diazotization using a starch/KI test for a positive result.

-

In a separate flask, bring a solution of 800 ml of water and 400 ml of concentrated sulphuric acid to a vigorous reflux.

-

Add the diazonium solution at once to the refluxing acid solution.

-

Continue refluxing until all gas evolution has ceased.

-

A solid precipitate of crude this compound will form.

-

Cool the mixture to ambient temperature.

-

Collect the solid by filtration and dry to yield the crude product.[8][9]

This method involves the direct electrophilic nitration of o-cresol.[2]

Materials:

-

o-Cresol

-

Concentrated Nitric acid (HNO₃)

-

Concentrated Sulfuric acid (H₂SO₄)

Procedure:

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the reaction vessel to 0-5°C.

-

Slowly add o-cresol to the nitrating mixture while maintaining the temperature between 0-5°C to control the exothermic reaction and ensure regioselectivity.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Quench the reaction by pouring the mixture over ice.

-

The product, this compound, will precipitate and can be collected by filtration, followed by washing and recrystallization for purification.

Applications in Research and Industry

This compound is a versatile chemical intermediate with applications across several industries.

-

Pharmaceutical Synthesis: It serves as a reactant in the preparation of pyranocarbazole alkaloids, which are of interest in pharmaceutical research.[6][7]

-

Dye and Pigment Industry: The compound is a crucial intermediate in the synthesis of various dyes and pigments, including hair dyes and textile colorants.[6][10]

-

Agrochemicals: It is used as a precursor in the manufacturing of certain agrochemicals.[11]

-

Corrosion Inhibition: It has applications as a corrosion inhibitor, particularly in the oil and gas sector.[6]

-

Organic Synthesis: The presence of hydroxyl, methyl, and nitro groups provides multiple reaction sites, making it a valuable building block for more complex organic molecules.[2][11][12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[6] It is also considered harmful if swallowed, inhaled, or in contact with the skin.[3][6] Some classifications indicate it may be toxic in contact with skin.[3][12]

-

Personal Protective Equipment (PPE): Appropriate PPE, including protective clothing, gloves, and eye/face protection, should be worn when handling this compound.[6][12]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[6]

Analytical Methods

While specific validated methods for this compound are not extensively detailed in the provided results, standard analytical techniques for similar phenolic compounds, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are applicable.[13][14]

A reverse-phase HPLC method can be employed for the analysis of this compound.[13]

-

Column: A C18 or similar reverse-phase column (e.g., Newcrom R1).[13]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[13]

-

Detection: UV-Vis or Photodiode Array (PDA) detector.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further investigation into specialized literature is recommended.

References

- 1. Buy this compound | 5428-54-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 5428-54-6 [matrix-fine-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 5428-54-6 [m.chemicalbook.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 12. 5428-54-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Thermal Properties of 2-Methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal properties of 2-Methyl-5-nitrophenol (CAS No. 5428-54-6), a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This document collates available data on its melting point and other thermal characteristics, outlines standard experimental protocols for their determination, and presents a logical workflow for thermal property analysis.

Core Thermal Properties

This compound is a crystalline solid at room temperature, typically appearing as a yellow to brown powder.[1] Its thermal behavior is a critical parameter for its handling, storage, and application in synthetic chemistry.

Data Presentation

The following table summarizes the key thermal and physical properties of this compound based on currently available data.

| Property | Value | Notes |

| Melting Point | 111-115 °C[2][3][4][5][6] | A narrower range of 114-116 °C has also been reported.[1] |

| Boiling Point | 180 °C[2][4][6] | At a reduced pressure of 15 mmHg. |

| Calculated Boiling Point | 293.3 ± 28.0 °C | At standard atmospheric pressure (760 mmHg).[1] |

| Molecular Formula | C₇H₇NO₃[1] | |

| Molecular Weight | 153.14 g/mol [1] | |

| Decomposition | At high temperatures, it may decompose to release toxic gases like nitrogen oxides.[1] | Specific decomposition temperature data is not readily available. |

Experimental Protocols

While specific experimental data from techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound are not widely reported in publicly accessible literature, standard methodologies for determining the melting point of crystalline organic solids are well-established. The most common and accepted method is the capillary melting point determination.

Melting Point Determination via Capillary Method

This method is a standard procedure for determining the melting point of a crystalline solid.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup.

-

Capillary tubes (sealed at one end).[2]

-

Thermometer.

-

Mortar and pestle.

-

Sample of this compound.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is placed in the sample holder of the apparatus, and the thermometer is inserted into its designated port.[2]

-

Thiele Tube: The capillary tube is attached to the thermometer, and both are inserted into the Thiele tube containing a high-boiling point oil.[9]

-

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[2]

-

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. A narrow melting range (0.5-1.0 °C) is indicative of a pure substance.[2]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Property Analysis of this compound.

References

- 1. Buy this compound | 5428-54-6 [smolecule.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. This compound | 5428-54-6 [chemicalbook.com]

- 4. This compound CAS#: 5428-54-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 5428-54-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. mt.com [mt.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

Navigating the Hazard Profile of 2-Methyl-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with 2-Methyl-5-nitrophenol (CAS No. 5428-54-6). This document is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to handle this chemical safely, understand its toxicological profile, and contextualize the data within standardized experimental protocols.

GHS Hazard Classification

This compound is classified as a hazardous substance under the GHS. The following tables summarize its hazard statements, corresponding classifications, and the pictograms that must be displayed on its labeling.

Table 1: GHS Hazard Statements for this compound

| Hazard Class | Hazard Category | Hazard Statement | Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin | H311 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | H319 |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | H332 |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | May cause respiratory irritation | H335 |

Source: Aggregated GHS information from multiple suppliers and databases.

Table 2: GHS Pictograms, Signal Word, and Precautionary Statements

| Pictogram | Signal Word | Precautionary Statement Codes (Examples) |

| Danger | Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312Storage: P403+P233, P405Disposal: P501 |

Note: This is not an exhaustive list of precautionary statements. Always refer to the specific Safety Data Sheet (SDS) for the product being used.

Physicochemical and Toxicological Data

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Light yellow to brown crystalline solid |

| Melting Point | 111-115 °C |

| Boiling Point | 180 °C at 15 mmHg |

| Density | ~1.32 g/cm³ |

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are based on data from toxicological studies. The methodologies for these studies are standardized to ensure reproducibility and reliability. The following sections detail the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the hazards of this chemical.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the GHS category for acute oral toxicity.

Methodology:

-

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting dose level (e.g., 300 mg/kg).[1] The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level (5, 50, 300, 2000, or 5000 mg/kg).[1]

-

Animal Model: Healthy, young adult female rats are the preferred species. They are fasted prior to administration of the substance.

-

Administration: The test substance is administered in a single dose by oral gavage.

-

Observation Period: Animals are observed for a total of 14 days.[1] Special attention is paid during the first 24 hours. All clinical signs of toxicity and mortality are recorded.

-

Endpoint: The GHS classification is determined by the dose level at which mortality is observed. For example, if mortality occurs at 300 mg/kg, the substance is classified as Category 4 ("Harmful if swallowed").